(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Overview

Description

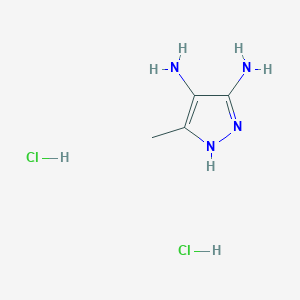

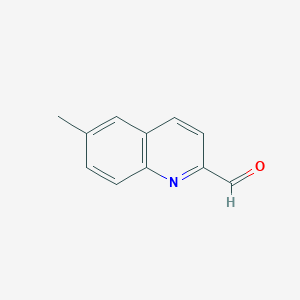

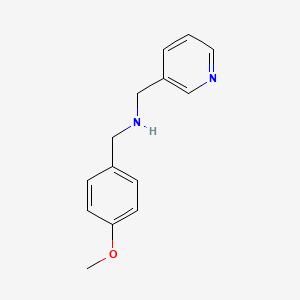

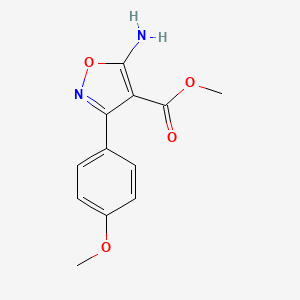

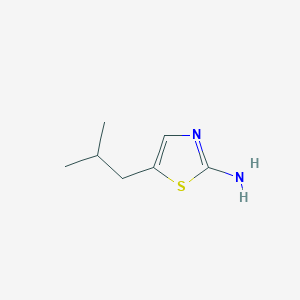

“(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine” is a chemical compound with the CAS Number: 355382-21-7 . Its IUPAC name is (4-methoxyphenyl)-N-(3-pyridinylmethyl)methanamine . The molecular formula is C14H16N2O and the molecular weight is 228.29 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O/c1-17-14-6-4-12(5-7-14)9-16-11-13-3-2-8-15-10-13/h2-8,10,16H,9,11H2,1H3 . The Canonical SMILES representation is COC1=CC=C(C=C1)CNCC2=CN=CC=C2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 228.29 g/mol . It has a XLogP3 value of 1.9, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . The topological polar surface area is 34.2 Ų . The compound has a complexity of 202 .Scientific Research Applications

Chemical Synthesis and Properties

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound that falls within the broader category of heterocyclic and aromatic amines, which are known for their variable chemistry and extensive applications in scientific research. These compounds, including pyridine derivatives, have been extensively studied for their spectroscopic properties, complexation capabilities, and biological activities. The review by Boča et al. (2011) highlights the fascinating variability in the chemistry and properties of pyridine and its analogues, suggesting potential applications in developing new materials with unique magnetic, spectroscopic, or biological functions Boča, Jameson, & Linert, 2011.

Role in Chemical Reactions

Compounds similar to (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine are instrumental in catalyzing chemical reactions, particularly in forming C-N bonds which are crucial in pharmaceuticals and material sciences. Kantam et al. (2013) discuss recyclable copper catalyst systems for C-N bond-forming reactions, indicating the importance of such amines in developing sustainable chemical processes Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013.

Anticorrosive Properties

Derivatives of pyridine, similar to the compound , have been explored for their anticorrosive properties. Verma, Quraishi, and Ebenso (2020) review the use of quinoline derivatives as anticorrosive materials, suggesting that the compound could potentially be applied in protecting metals against corrosion Verma, Quraishi, & Ebenso, 2020.

Pharmaceutical Applications

The structure and reactivity of (4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine suggest its potential in pharmaceutical applications, particularly in synthesizing novel drug compounds. Saini et al. (2019) review novel synthesis methods for pharmaceutical compounds, indicating the significance of pyridine derivatives in creating effective medication Saini, Majee, Chakraborthy, & Salahuddin, 2019.

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions . This interaction could potentially alter the activity of the target enzymes, leading to changes in the cellular levels of cAMP.

Biochemical Pathways

Given its potential interaction with camp-specific phosphodiesterases, it may influence the camp signaling pathway . This pathway plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Result of Action

Compounds with similar structures have shown potential antileukemic activity and reduced Aβ formation and Tau phosphorylation in cellular models of Alzheimer’s Disease . These effects suggest that N-(4-Methoxybenzyl)-1-(pyridin-3-yl)methanamine could potentially have therapeutic applications in the treatment of leukemia and neurodegenerative disorders.

properties

IUPAC Name |

1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-6-4-12(5-7-14)9-16-11-13-3-2-8-15-10-13/h2-8,10,16H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVGRXRPLSBJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355122 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-benzyl)-pyridin-3-ylmethyl-amine | |

CAS RN |

355382-21-7 | |

| Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methylisoxazol-3-yl)oxy]acetohydrazide](/img/structure/B3023006.png)

![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)